![molecular formula C19H24F3N3O2 B5653024 2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653024.png)
2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related 3,9-diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization processes. For example, the construction of these derivatives can be achieved through the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of a titanium compound, following in situ activation of the pyridine ring with ethyl chloroformate (Parameswarappa & Pigge, 2011). Another method involves one-pot, multi-component reactions (MCRs) catalyzed by triethylamine, leading to the synthesis of functionalized trifluoromethylated diazaspirocyclic compounds (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds, including derivatives of 2,9-diazaspiro[5.5]undecane, has been elucidated using techniques such as single crystal X-ray diffraction. These analyses reveal complex supramolecular architectures facilitated by hydrogen bonding and other non-covalent interactions, contributing to our understanding of their structural properties (Zhu, 2011).
Chemical Reactions and Properties
Diazaspirocyclic compounds engage in various chemical reactions, including Michael additions, which are pivotal for their synthesis. The reactivity of these molecules is significantly influenced by their diazaspiro framework, which enables the formation of highly complex molecules through relatively straightforward synthetic routes (Islam et al., 2017).
properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c20-19(21,22)6-4-16(26)24-10-7-18(8-11-24)5-3-17(27)25(14-18)13-15-2-1-9-23-12-15/h1-2,9,12H,3-8,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMKCBHITWSLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC(F)(F)F)CN(C1=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.